

Lasamide: A Technical Overview of its Carbonic Anhydrase Inhibitory Activity

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For Researchers, Scientists, and Drug Development Professionals

Lasamide, a synthetic precursor and a known contaminant in the manufacturing process of the diuretic Furosemide, has emerged as a potent inhibitor of human carbonic anhydrases (hCAs). [1][2] This technical guide provides an in-depth analysis of **lasamide**'s inhibitory profile, the methodologies used for its characterization, and its mode of action at the molecular level.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of **lasamide** against a panel of human carbonic anhydrase isoforms has been systematically evaluated and compared to the well-established inhibitor Acetazolamide (AAZ) and its structural relative, Furosemide (FUR). The inhibition constants (K_i) were determined using a stopped-flow CO₂ hydration assay, revealing **lasamide** as a potent, albeit unselective, inhibitor of most of the tested isoforms.[1]

The data clearly indicates that **lasamide** is a highly effective inhibitor, particularly against hCA I, hCA IV, hCA VA, and the tumor-associated hCA IX.[1] Its potency against several isoforms surpasses that of the standard reference compound, Acetazolamide.



CA Isoform	Lasamide (LAS) Kı (nM)	Furosemide (FUR) Kı (nM)	Acetazolamide (AAZ) K _I (nM)
hCA I	0.89	62	250
hCA II	0.75	65	12
hCA III	>50,000	>100,000	60,000
hCA IV	1.91	98	74
hCA VA	3.49	150	45
hCA VB	14.3	250	58
hCA VI	25.6	480	85
hCA VII	18.4	350	2.5
hCA IX	2.61	420	25
hCA XII	7.54	850	5.7
hCA XIII	9.37	750	18
hCA XIV	11.9	52	48

Experimental Protocols

The primary method for quantifying the inhibitory activity of **lasamide** against carbonic anhydrases is the stopped-flow CO₂ hydration assay.[1] This technique measures the initial rates of the CO₂ hydration reaction catalyzed by the enzyme.

Stopped-Flow CO₂ Hydration Assay

Principle: This assay is a rapid kinetics method that follows the hydration of CO₂ to bicarbonate and a proton, a reaction catalyzed by carbonic anhydrase. The release of a proton causes a change in the pH of the solution, which is monitored in real-time using a pH indicator dye. The rate of this pH change is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of the reaction.

Methodology:



• Reagent Preparation:

- Buffer Solution: A suitable buffer with a known pH is prepared. This buffer also contains a pH indicator (e.g., phenol red).
- Enzyme Solution: A stock solution of the purified human carbonic anhydrase isoform is prepared in the buffer.
- Inhibitor Solution: A stock solution of lasamide (or other inhibitors) is prepared, typically in a solvent like DMSO, and then diluted to various concentrations.
- Substrate Solution: A CO₂-saturated solution is prepared by bubbling CO₂ gas into chilled water.
- Instrumentation: A stopped-flow spectrophotometer is used. This instrument allows for the rapid mixing of two solutions and the immediate monitoring of the reaction.

Procedure:

- The enzyme solution is pre-incubated with the inhibitor solution (or with solvent for the uninhibited control) for a defined period to allow for the formation of the enzyme-inhibitor complex.
- One syringe of the stopped-flow apparatus is loaded with the enzyme-inhibitor mixture,
 and the other syringe is loaded with the CO₂-saturated solution.
- The two solutions are rapidly mixed in the observation cell of the spectrophotometer, initiating the reaction.
- The change in absorbance of the pH indicator is recorded over a short period (milliseconds to seconds).

Data Analysis:

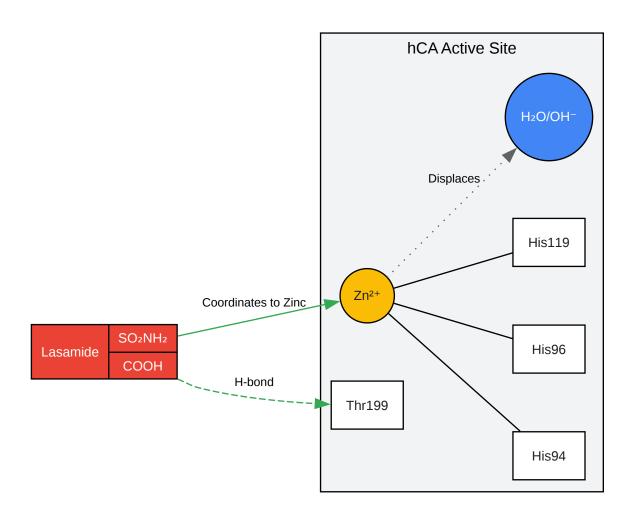
 The initial velocity (V₀) of the reaction is calculated from the initial slope of the absorbance versus time curve.



• The inhibition constant (K_i) is determined by measuring the initial velocities at different inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

Visualizing Molecular Interactions and Experimental Workflow

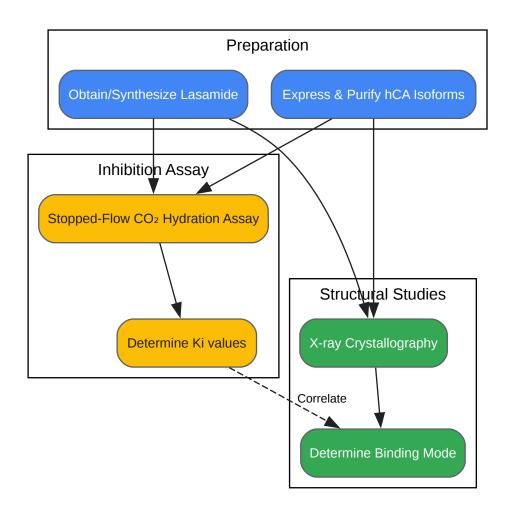
The following diagrams illustrate the binding of **lasamide** to the active site of carbonic anhydrase and the general workflow for assessing its inhibitory activity.



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Binding of **Lasamide** to the Carbonic Anhydrase Active Site.





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References

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- 2. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis PMC [pmc.ncbi.nlm.nih.gov]
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